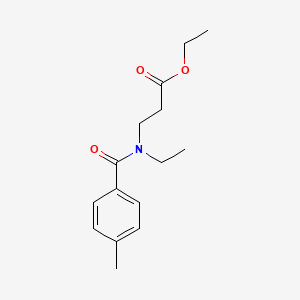

Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate

Descripción

Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate is a synthetic ester derivative featuring a benzamido group substituted with ethyl and methyl moieties.

Propiedades

IUPAC Name |

ethyl 3-[ethyl-(4-methylbenzoyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-16(11-10-14(17)19-5-2)15(18)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBWVQSSOVSEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate typically involves the reaction of 4-methylbenzoyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products Formed

Hydrolysis: Ethanol and 3-(N-ethyl-4-methylbenzamido)propanoic acid.

Reduction: Ethyl 3-(N-ethyl-4-methylaminopropanoate).

Substitution: Various substituted benzamides depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Specifically, it is utilized in the preparation of drugs targeting various diseases due to its structural properties that allow for functionalization and modification.

Synthesis of Anticoagulants

One notable application is in the synthesis of dabigatran etexilate, an oral anticoagulant that has been widely used for the prevention of thromboembolic events. Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate acts as an important precursor in the synthetic pathway leading to dabigatran, which is known for its rapid action and minimal need for monitoring compared to traditional anticoagulants like warfarin .

Recent studies have highlighted the compound's biological activities, particularly its potential as an inhibitor in cancer therapy.

Inhibition of Cancer Cell Growth

Research indicates that derivatives of ethyl 3-(N-ethyl-4-methylbenzamido)propanoate exhibit inhibitory effects on specific cancer cell lines. For instance, compounds structurally related to this compound have shown efficacy in inhibiting HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death, making it a promising candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of ethyl 3-(N-ethyl-4-methylbenzamido)propanoate is crucial for optimizing its pharmacological properties.

Modifications and Analogues

The ester moiety and the benzamide group are essential for its activity. Modifications to these functional groups can enhance potency and selectivity against target proteins involved in disease processes. For example, extending the alkyl chain on the ester group has been shown to significantly increase inhibitory activity while maintaining favorable lipophilicity .

Mecanismo De Acción

The mechanism by which Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate with structurally or functionally related esters and benzamido derivatives from the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Aroma vs. Pharmaceutical Utility: Ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple pulp and core, contributing significantly to odor activity values (OAVs) . In contrast, ethyl benzamido derivatives (e.g., dabigatran intermediates) are tailored for drug synthesis, emphasizing nitro or pyridinyl groups for thrombin inhibition . Data Highlight: Ethyl 3-(methylthio)propanoate’s OAV in pineapple pulp (1,693.33 for ethyl 2-methylbutanoate vs. lower values for ethyl 3-(methylthio)propanoate) underscores its secondary but notable role in flavor profiles .

Synthetic Pathways: Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate’s synthesis might parallel methods for dabigatran intermediates, such as reductive amination and N-acylation (e.g., 17% yield for ethyl 3-[4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido]propanoate) . Ethoxylated ethyl-4-aminobenzoate is synthesized via ethylene oxide reaction, achieving >99% purity , suggesting divergent routes for ester derivatives based on target applications.

Physicochemical Properties: Solubility trends vary: Ethyl 3-(methylthio)propanoate is likely lipophilic (given its role in aroma), while ethoxylated ethyl-4-aminobenzoate is water-soluble due to ethoxylation .

Actividad Biológica

Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate is characterized by the following structure:

- Molecular Formula : CHNO

- Molecular Weight : 251.32 g/mol

The compound consists of an ethyl ester linked to a benzamide moiety, which is believed to contribute to its biological activity.

The biological activity of Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation : It may bind to receptors, modulating their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate could potentially inhibit the growth of various pathogens. A study on related benzamide derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound.

Anticancer Activity

The compound's structure suggests it could act as an anticancer agent. Preliminary studies have indicated that benzamide derivatives can induce apoptosis in cancer cells by disrupting mitotic processes. For instance, compounds that inhibit HSET (KIFC1), a kinesin involved in mitotic spindle formation, have demonstrated efficacy in promoting multipolar mitosis in cancer cells, leading to cell death .

Case Studies

- Inhibition of Dihydrofolate Reductase (DHFR) :

- CYP17 Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Benzamide Derivatives | Inhibition of bacterial growth |

| Anticancer | HSET Inhibitors | Induction of multipolar mitosis leading to apoptosis |

| Enzyme Inhibition | CYP17 Inhibitors | Reduced hormone synthesis in cancer cells |

Table 2: Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.